molecular formula C14H15NO2S B2898684 Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396767-96-6

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2898684
CAS RN: 1396767-96-6
M. Wt: 261.34
InChI Key: WKJUEBIFWWWIBG-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as FTPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTPM is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is not fully understood, but it has been proposed that Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has also been shown to interact with various proteins, including HSP90, Bcl-2, and PARP-1, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several advantages for laboratory experiments, including its low molecular weight, high solubility in water, and ease of synthesis. However, Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone also has some limitations, including its low stability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in various diseases. Further studies are also needed to determine the optimal dose and administration route of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone and to evaluate its safety and toxicity in vivo.

Synthesis Methods

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can be synthesized through a variety of methods, including the reaction of furan-2-carboxylic acid with 4-(thiophen-3-yl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of furan-2-carboxylic acid with 4-(thiophen-3-yl)piperidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). The yield of Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can be improved by using different solvent systems and reaction conditions.

Scientific Research Applications

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

furan-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(13-2-1-8-17-13)15-6-3-11(4-7-15)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJUEBIFWWWIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

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